molecular formula C17H17NO B14350517 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 99466-44-1

2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Cat. No.: B14350517
CAS No.: 99466-44-1
M. Wt: 251.32 g/mol
InChI Key: MDKGFCIBBDLSNM-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the reaction of pyridine derivatives with tetrahydronaphthalene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
  • 2-(Pyridin-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Uniqueness

2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules

Properties

99466-44-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-pyridin-3-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C17H17NO/c19-17(10-13-4-3-9-18-12-13)16-8-7-14-5-1-2-6-15(14)11-16/h3-4,7-9,11-12H,1-2,5-6,10H2

InChI Key

MDKGFCIBBDLSNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3=CN=CC=C3

Origin of Product

United States

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